molecular formula C19H26N2O4S2 B2458278 2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide CAS No. 941900-36-3

2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide

Cat. No. B2458278
M. Wt: 410.55
InChI Key: FJEUFZFWXMIUCJ-UHFFFAOYSA-N
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Description

2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H26N2O4S2 and its molecular weight is 410.55. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide' involves the reaction of 2,4-dimethyl-5-nitrobenzenesulfonamide with 4-methylphenylmagnesium bromide, followed by reduction of the resulting intermediate with lithium aluminum hydride and subsequent reaction with methyl iodide and propan-2-amine.

Starting Materials
2,4-dimethyl-5-nitrobenzenesulfonamide, 4-methylphenylmagnesium bromide, lithium aluminum hydride, methyl iodide, propan-2-amine

Reaction
Step 1: Reaction of 2,4-dimethyl-5-nitrobenzenesulfonamide with 4-methylphenylmagnesium bromide in anhydrous ether to form the corresponding intermediate., Step 2: Reduction of the intermediate with lithium aluminum hydride in dry ether to obtain the amine intermediate., Step 3: Reaction of the amine intermediate with methyl iodide in dry acetone to form the N-methylated intermediate., Step 4: Reaction of the N-methylated intermediate with propan-2-amine in dry THF to obtain the final product, 2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide.

properties

IUPAC Name

2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S2/c1-13(2)20-26(22,23)19-12-18(15(4)11-16(19)5)21(6)27(24,25)17-9-7-14(3)8-10-17/h7-13,20H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEUFZFWXMIUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide

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